N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide
Description
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide is a synthetic small molecule characterized by a benzofuran core substituted with acetyl, chloro, and methyl groups at positions 3, 7, and 2, respectively. Benzofuran derivatives are known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects . The sulfonamide group, a common pharmacophore in drug design, enhances binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-10-4-6-14(7-5-10)25(22,23)20-13-8-15-17(11(2)21)12(3)24-18(15)16(19)9-13/h4-9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQFDVQMGDWUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=C3C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H16ClNO4S
- IUPAC Name : this compound
- SMILES Notation : CC(c(c1cc(NS(=O)(=O)c2c(C)cc(C)c(C)c2)(=O)=O)c2)c(C)oc1c2Cl)=O
This structure is characterized by a benzofuran core with various substituents that may influence its biological activity.
Anticancer Activity
Research indicates that benzofuran derivatives, including the compound , exhibit significant anticancer properties. A study conducted on various benzofuran derivatives demonstrated that modifications to the structure, such as the presence of halogens and functional groups, can enhance antiproliferative activity against cancer cell lines. For instance, compounds with specific substitutions showed IC50 values comparable to established anticancer drugs like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. In a study evaluating a series of benzofuran-based compounds against bacterial strains such as E. coli and B. subtilis, certain derivatives exhibited promising antibacterial effects. The presence of chlorine and other substituents was noted to enhance antimicrobial efficacy, indicating that structural modifications can significantly impact biological activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical pathways, such as kinases or proteases.
- Cytotoxicity : It may induce cytotoxic effects in cancer cells through mechanisms such as apoptosis or cell cycle arrest.
- Antimicrobial Action : The compound could disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells.
Case Study 1: Anticancer Evaluation
A study focused on the structure–activity relationship (SAR) of benzofuran derivatives revealed that modifications at the 7-position (such as chlorination) significantly enhanced anticancer activity. The presence of a hydrogen bond donor was crucial for promoting favorable interactions with target proteins, leading to increased cytotoxicity .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound 3 | 1.136 | Anticancer |
| N-(3-acetyl-7-chloro...) | TBD | TBD |
Case Study 2: Antimicrobial Screening
In another investigation, a series of benzofuran derivatives were screened for their antimicrobial properties against B. subtilis and E. coli. The most active compounds displayed MIC values comparable to penicillin, showcasing their potential as effective antibacterial agents .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound 10b | 1.25 ± 0.60 | B. subtilis |
| Standard Penicillin | 1 ± 1.50 | B. subtilis |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues: Benzofuran Sulfonamides
The target compound shares structural similarities with other benzofuran-based sulfonamides. Key differentiating factors include the substitution pattern on the benzofuran ring and the sulfonamide linkage. For example:
*Inferred from structural resemblance to Tiaramide-like derivatives.
The 7-chloro substitution in the target compound may enhance lipophilicity and membrane permeability compared to non-halogenated analogues. The 3-acetyl group could contribute to hydrogen bonding with biological targets, a feature absent in simpler methyl-substituted derivatives.
Sulfonamide-Containing Drugs: Functional Comparison
The sulfonamide group in the target compound aligns with established drugs like Tolbutamide (N-[(butylamino)carbonyl]-4-methylbenzenesulfonamide), a hypoglycemic agent . However, key differences include:
- Backbone Structure : Tolbutamide employs a urea linkage (N-carbamoyl), whereas the target compound uses a benzofuran-acetyl scaffold.
- Substituent Effects : The chloro and acetyl groups in the target compound may redirect activity from metabolic (e.g., pancreatic β-cell targeting in Tolbutamide) to anti-inflammatory pathways.
- Solubility : The benzofuran core likely reduces aqueous solubility compared to Tolbutamide’s simpler aryl-sulfonylurea structure.
Physicochemical and Crystallographic Insights
Crystallographic Analysis
The compound’s structure determination likely employs SHELXL for small-molecule refinement, a standard in crystallography due to its robustness in handling complex substituents and hydrogen-bonding networks . Comparative studies with analogues often use ORTEP-3 for visualizing molecular geometry, enabling precise analysis of bond lengths and angles critical for structure-activity relationships .
Key Physicochemical Properties (Hypothetical Data)
| Property | Target Compound | Tolbutamide |
|---|---|---|
| Molecular Weight (g/mol) | ~395.85 | 270.35 |
| LogP (Predicted) | 3.2 | 2.1 |
| Hydrogen Bond Acceptors | 6 | 4 |
| Aqueous Solubility (mg/mL) | <0.1 | 0.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
